1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
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Overview
Description
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is an organic compound characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine typically involves the reaction of 3-bromobenzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps like recrystallization to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine can be compared with similar compounds like:
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound also contains a bromophenyl group but differs in its overall structure and specific applications.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another bromophenyl derivative with distinct chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFXONHTUORJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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